molecular formula C7H3ClF12O B1464280 7-Chloro-1H,1H-perfluoroheptan-1-ol CAS No. 76711-89-2

7-Chloro-1H,1H-perfluoroheptan-1-ol

Cat. No. B1464280
CAS RN: 76711-89-2
M. Wt: 366.53 g/mol
InChI Key: YOZILOHZPSQOCU-UHFFFAOYSA-N
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Description

7-Chloro-1H,1H-perfluoroheptan-1-ol is a chemical compound with the molecular formula C7H3ClF12O and a molecular weight of 366.53 . It is used in laboratory chemicals and for the manufacture of substances .


Molecular Structure Analysis

The molecular structure of 7-Chloro-1H,1H-perfluoroheptan-1-ol consists of a seven-carbon chain with a chlorine atom attached to one end and a hydroxyl group attached to the other end. The remaining hydrogen atoms in the carbon chain are replaced by fluorine atoms .


Physical And Chemical Properties Analysis

7-Chloro-1H,1H-perfluoroheptan-1-ol has a predicted boiling point of 189.5±40.0 °C and a predicted density of 1.676±0.06 g/cm3 . Its pKa is predicted to be 12.88±0.10 .

Scientific Research Applications

Liquid–Liquid Equilibrium Studies

7-Chloro-1H,1H-perfluoroheptan-1-ol: has been studied for its unique properties in liquid–liquid equilibrium (LLE) of binary mixtures with perfluoroalkanes . These studies are crucial for understanding the thermodynamics of mixtures, which is essential for designing processes in chemical engineering and related fields.

Antimalarial Activity

Research has been conducted on derivatives of 7-Chloro-1H,1H-perfluoroheptan-1-ol for potential antimalarial activity. Compounds synthesized from it have shown promising results against the Plasmodium falciparum strain, which could lead to new treatments for malaria .

Thermodynamic Property Analysis

The compound’s thermodynamic properties, including interfacial and second-order derivative properties, have been characterized using equations of state like the soft-SAFT EoS. This is important for the development of new materials and for biomedical applications .

Biomedical Applications

Due to its ability to solubilize gases like oxygen and carbon dioxide, 7-Chloro-1H,1H-perfluoroheptan-1-ol is of interest in biomedical applications. It could be used in the development of blood substitutes or for other therapeutic purposes .

Synthesis of Biologically Active Compounds

The compound serves as a precursor in the synthesis of various biologically active compounds. Its derivatives have been explored for their antimicrobial, antiproliferative, and antidepressant activities .

Material Science

In material science, the study of 7-Chloro-1H,1H-perfluoroheptan-1-ol contributes to the understanding of the behavior of perfluoroalkanes and their mixtures, which is vital for developing advanced materials with specific properties .

Safety And Hazards

7-Chloro-1H,1H-perfluoroheptan-1-ol is classified as a skin irritant (Category 2) and an eye irritant (Category 2A). It may cause respiratory irritation (Specific target organ toxicity – Single exposure, Category 3) . Safety measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name

7-chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF12O/c8-7(19,20)6(17,18)5(15,16)4(13,14)3(11,12)2(9,10)1-21/h21H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZILOHZPSQOCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901023048
Record name 7-Chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901023048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1H,1H-perfluoroheptan-1-ol

CAS RN

76711-89-2
Record name 7-Chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901023048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-1H,1H-perfluoroheptan-1-ol
Reactant of Route 2
7-Chloro-1H,1H-perfluoroheptan-1-ol
Reactant of Route 3
7-Chloro-1H,1H-perfluoroheptan-1-ol
Reactant of Route 4
7-Chloro-1H,1H-perfluoroheptan-1-ol
Reactant of Route 5
7-Chloro-1H,1H-perfluoroheptan-1-ol
Reactant of Route 6
7-Chloro-1H,1H-perfluoroheptan-1-ol

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